molecular formula C10H12N4O4 B131508 2'-Deoxyinosine CAS No. 890-38-0

2'-Deoxyinosine

Cat. No. B131508
CAS RN: 890-38-0
M. Wt: 252.23 g/mol
InChI Key: VGONTNSXDCQUGY-RRKCRQDMSA-N
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Description

2'-Deoxyinosine (2'-dI) is a modified nucleoside that plays a role in the DNA structure. It is known for its ability to form weak hydrogen bonds with any of the four natural DNA bases, which is utilized in PCR techniques and hybridization assays . The molecule has been the subject of various studies aiming to synthesize its derivatives and analyze its properties.

Synthesis Analysis

Several methods have been developed to synthesize derivatives of 2'-deoxyinosine. Novel phosphoramidites of 2'-deoxyinosine isosteres have been synthesized for use in solid-phase synthesis of oligomers containing an ambiguous base . Additionally, syntheses of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives have been described, providing pathways to N-substituted 2'-deoxyguanosine analogues . The synthesis of poly (2'-chloro-2'-deoxyinosinic acid) through polymerization has also been reported . Furthermore, methods for incorporating 6-thio-2'-deoxyinosine into oligodeoxynucleotides have been developed , along with the synthesis of 7-halogenated 7-deaza-2'-deoxyinosines . A chemoenzymatic synthesis approach has been used to create the antiviral drug 2',3'-dideoxyinosine from 2'-deoxyinosine . High-yield synthesis of [1-15N]-2'-deoxyinosine and other labeled derivatives has been achieved using 15NH3 as a nitrogen source . Oligodeoxynucleotides containing N1 beta-hydroxyalkyl adducts of 2'-deoxyinosine have been synthesized to study potential mutagenic effects . Lastly, oligonucleotides containing 7-deaza-2'-deoxyinosine derivatives have been synthesized for ambiguous base pairing and functionalization using click chemistry .

Molecular Structure Analysis

The molecular structure of 2'-deoxyinosine has been studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman. Density Functional Theory (DFT) calculations have been employed to interpret the vibrational spectra and understand the structure and conformation of 2'-deoxyinosine . These studies are crucial for understanding the behavior of 2'-deoxyinosine in physiological conditions.

Chemical Reactions Analysis

2'-Deoxyinosine and its derivatives undergo various chemical reactions. For instance, the chloro and tosyloxy derivatives of 2'-deoxyinosine can be used to prepare N-substituted 2'-deoxyguanosine analogues . The thiocarbonyl group of 6-thio-2'-deoxyinosine can be modified by S-alkylation with complete chemoselectivity . The 7-halogenated 7-deaza-2'-deoxyinosines have been glycosylated to produce intermediates that, upon deprotection, yield the desired nucleosides . Additionally, the hydroxy groups of 2'-deoxyinosine have been selectively acylated using lipases in organic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-deoxyinosine and its derivatives have been extensively studied. For example, the UV absorption properties of poly (2'-chloro-2'-deoxyinosinic acid) are very similar to those of poly(I), and it forms a multi-stranded ordered form in the presence of Na ions . The incorporation of 6-thio-2'-deoxyinosine into oligodeoxynucleotides and its post-synthetic modification have been quantified using HPLC analysis . The synthesis of oligonucleotides containing 7-deaza-2'-deoxyinosine derivatives has shown that these derivatives exhibit ambiguous base pairing and can be functionalized with reporter molecules . The vibrational spectra of 2'-deoxyinosine have been analyzed to gain insight into its structure and behavior .

Scientific Research Applications

Measurement and Analysis in DNA

  • Quantitative Analysis in Tissue DNA: 2′-Deoxyinosine levels vary in DNA due to artifactual deamination during sample preparation. A protocol using nuclease P1 and alkaline phosphatase, followed by HPLC and gas chromatography–mass spectrometry, enables accurate measurement of 2′-deoxyinosine levels in DNA from various sources (Lim, Jenner, & Halliwell, 2006).

DNA Modification and Repair

  • Sequencing Analysis of Deoxyinosine in DNA: A novel method using endonuclease V-assisted analytical technique enables sequencing analysis of deoxyinosine modification sites in DNA, aiding in understanding its role in mutagenesis and carcinogenesis (Zheng, Chen, Zhao, Dai, & You, 2022).
  • Role in Aptamer Bioactivity: Chemical modification of 2′-deoxyinosine in aptamers, like AS1411, enhances their function in inhibiting DNA replication, tumor cell growth, and inducing cell cycle arrest, suggesting its potential in therapeutic applications (Fan, Sun, Wu, Zhang, & Yang, 2016).

Enzymatic Studies and Biochemical Roles

  • Role in Adenosine Deaminase Activity: 2′-Deoxyinosine is a product of adenosine deaminase, an enzyme with significant roles in human cell homeostasis, implicating its involvement in various physiological and pathological processes (Gakis, 1996).
  • DNA Repair Mechanisms: Endonucleases specific to deoxyinosine, such as deoxyinosine 3' endonuclease, play a crucial role in DNA repair pathways, highlighting its importance in maintaining genomic stability (Yao, Hatahet, Melamede, & Kow, 1994).

Chemical Synthesis and Characterization

  • Synthesis and Reactions: Research has focused on synthesizing derivatives of 2′-deoxyinosine, such as chloro and tosyloxy analogs, which are important for developing new nucleoside analogs with potential pharmaceutical applications (Pottabathini, Bae, Pradhan, Hahn, Mah, & Lakshman, 2005).

Medical and Therapeutic Research

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

In a study, chemical modification of 2’-deoxyinosine in AS1411, an anti-proliferative G-rich oligodeoxynucleotide aptamer, which binds selectively to the nucleolin protein, was performed . This suggests potential future directions in the use of 2’-Deoxyinosine in the development of new therapeutic agents .

properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346428
Record name 2'-Deoxyinosine
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Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyinosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2'-Deoxyinosine

CAS RN

890-38-0
Record name Deoxyinosine
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Record name Deoxyinosine
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Record name Deoxyinosine
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Record name 2'-Deoxyinosine
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Record name 2'-deoxyinosine
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Record name 2'-DEOXYINOSINE
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Record name Deoxyinosine
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Melting Point

> 250 dec °C, 250 °C
Record name Deoxyinosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02380
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deoxyinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyinosine
Reactant of Route 2
2'-Deoxyinosine
Reactant of Route 3
2'-Deoxyinosine
Reactant of Route 4
2'-Deoxyinosine
Reactant of Route 5
2'-Deoxyinosine
Reactant of Route 6
2'-Deoxyinosine

Citations

For This Compound
3,240
Citations
X Fan, L Sun, Y Wu, L Zhang, Z Yang - Scientific reports, 2016 - nature.com
… modification of 2′-deoxyinosine in … 2′-deoxyinosine was incorporated at positions 12, 13, 15, and 24 of AS1411, respectively. In addition, double incorporation of 2′-deoxyinosine at …
Number of citations: 43 www.nature.com
J Ciccolini, L Peillard, A Evrard, P Cuq, C Aubert… - Clinical cancer …, 2000 - AACR
We investigated the effects of 2′-deoxyinosine (d-Ino), a modulator yielding thymidine phosphorylase activity, on cellular pharmacology of 5-fluorouracil (FUra) in various human …
Number of citations: 60 aacrjournals.org
LD Napoli, A Messere, D Montesarchio… - The Journal of Organic …, 1995 - ACS Publications
… reacted with 15NH3, allowed us to obtain in one step [l-15N]-2'-deoxyinosine. We reasoned that it might be possible to use an 1-N aryl derivative of 2'-deoxyinosine instead of the …
Number of citations: 39 pubs.acs.org
M Yasui, E Suenaga, N Koyama, C Masutani… - Journal of molecular …, 2008 - Elsevier
… At the site of inflammation, nitrosatively deaminated DNA adducts such as 2′-deoxyinosine (dI) and 2′-deoxyxanthosine are primarily formed by NO and may be associated with the …
Number of citations: 68 www.sciencedirect.com
LD Napoli - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
… The base 2-carbon of 2 ,3 -di-O-acetyl-2 -deoxyinosine is … 1-(ω-Aminoalkyl)- and 1-(ω-hydroxyalkyl)-2 -deoxyinosine … -2 -deoxyinosine 11 and 1-hydroxy-2 -deoxyinosine 13 have …
Number of citations: 48 pubs.rsc.org
N Pottabathini, S Bae, P Pradhan… - The Journal of …, 2005 - ACS Publications
… to 2-chloro- and 2-tosyloxy-2‘-deoxyinosine derivatives, we decided to develop their syntheses. … Therefore, this paper describes a simple route to 2-chloro-2‘-deoxyinosine and the first …
Number of citations: 33 pubs.acs.org
J Matyašovský, M Hocek - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… To further extend the portfolio of possible minor-groove modifications in DNA, we report here on the synthesis of diverse 2-substituted 2′-deoxyinosine triphophosphates (d R ITPs) and …
Number of citations: 8 pubs.rsc.org
L Novotny, M Abdel-Hamid, H Hamza - Journal of pharmaceutical and …, 2000 - Elsevier
… The purpose of this work is to measure the apparent partition coefficients of inosine, 2′-deoxyinosine and their structurally related synthetic analogues 5′-deoxyinosine, 5′-chloro-5…
Number of citations: 19 www.sciencedirect.com
F Seela, C Mittelbach - Nucleosides, Nucleotides & Nucleic Acids, 1999 - Taylor & Francis
… As nothing is known about the base pairing properties of 7deaza-2’-deoxyinosine (2) this work will focus on the topic whether 7-deaza-2’deoxyinosine (2) can replace 2’-deoxyinosine …
Number of citations: 22 www.tandfonline.com
KS Lim, A Jenner, B Halliwell - Nature protocols, 2006 - nature.com
… of 2′-deoxyinosine describes the use … 2′-deoxyinosine in DNA of commercial sources and DNA from cells and animal tissues, and gives values ranging from 3 to 7 2′-deoxyinosine …
Number of citations: 15 www.nature.com

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